Methanol, (methyl-ONN-azoxy)-, acetate (ester)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Due to its neurotoxic properties, it is used in studies related to neurotoxicity and carcinogenicity.

Industry: It is used in the production of certain industrial chemicals and materials.

Safety and Hazards

Exposure to “Methanol, (methyl-ONN-azoxy)-, acetate (ester)” may cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, vomiting, spasms, pulmonary edema, chemical pneumonitis, inflammation to the larynx and bronchi, and even death . It may be extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . When heated to decomposition, this compound emits toxic fumes of carbon dioxide, carbon monoxide, and NOx .

Métodos De Preparación

Methanol, (methyl-ONN-azoxy)-, acetate (ester) is typically synthesized through the reaction of methanol with nitrous acid . The specific synthetic route involves the reaction of sodium nitrite with sulfuric acid to generate nitrous acid, which then reacts with methanol to produce the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Análisis De Reacciones Químicas

Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Mecanismo De Acción

The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.

Comparación Con Compuestos Similares

Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:

Methylazoxymethanol: This compound shares similar neurotoxic and carcinogenic properties but differs in its specific chemical structure and reactivity.

Methylazoxy methyl acetate: Another related compound with similar applications and properties, but with slight variations in its molecular formula and synthesis methods.

The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.

Propiedades

Número CAS |

592-62-1 |

|---|---|

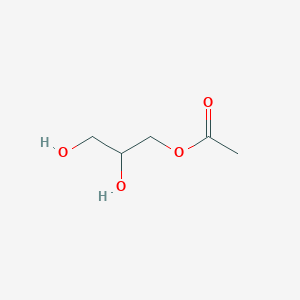

Fórmula molecular |

C4H8N2O3 |

Peso molecular |

132.12 g/mol |

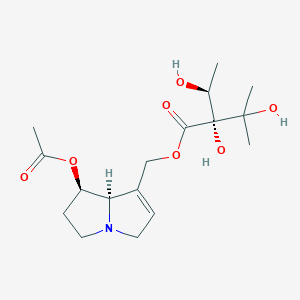

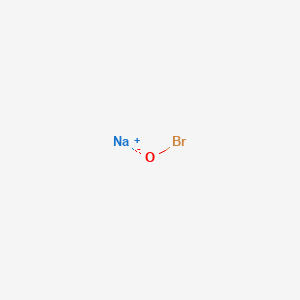

Nombre IUPAC |

(Z)-acetyloxymethylimino-methyl-oxidoazanium |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |

Clave InChI |

BELPJCDYWUCHKF-WAYWQWQTSA-N |

SMILES isomérico |

CC(=O)OC/N=[N+](/C)\[O-] |

SMILES |

CC(=O)OCN=[N+](C)[O-] |

SMILES canónico |

CC(=O)OCN=[N+](C)[O-] |

Punto de ebullición |

376 °F at 760 mmHg (NTP, 1992) 191 °C |

Color/Form |

COLORLESS LIQUID |

Densidad |

1.172 (NTP, 1992) - Denser than water; will sink 1.172 |

Punto de inflamación |

210 °F (NTP, 1992) |

| 592-62-1 | |

Descripción física |

Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |

Pictogramas |

Health Hazard |

Vida útil |

EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |

Solubilidad |

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |

Sinónimos |

(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)